molecular formula C7H4FIN2 B12098961 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Katalognummer: B12098961
Molekulargewicht: 262.02 g/mol
InChI-Schlüssel: CPXHQTGFUOWPKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-c]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by selective halogenation.

    Formation of Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Fluorination: Introduction of the fluorine atom can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Iodination: The iodine atom is typically introduced using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrrolo[2,3-c]pyridine core or the substituents.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the pyrrolo[2,3-c]pyridine core linked to another aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine can enhance binding affinity and selectivity through halogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluoro-4-iodo-1H-pyrrolo[2,3-c]pyridine
  • 5-Fluoro-3-bromo-1H-pyrrolo[2,3-c]pyridine
  • 5-Fluoro-3-chloro-1H-pyrrolo[2,3-c]pyridine

Uniqueness

Compared to its analogs, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the specific combination of fluorine and iodine atoms. This combination can influence the compound’s reactivity, binding properties, and overall stability, making it particularly valuable in applications where these characteristics are desired.

Eigenschaften

Molekularformel

C7H4FIN2

Molekulargewicht

262.02 g/mol

IUPAC-Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4FIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H

InChI-Schlüssel

CPXHQTGFUOWPKT-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CNC2=CN=C1F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.